2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
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Description
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C19H17N7OS2 and its molecular weight is 423.51. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound “2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide” belongs to the class of 1,2,4-triazoles. Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They have been proven to have significant antibacterial activity .
Biochemical pathways
1,2,4-triazoles are known to interfere with various biochemical processes in bacteria, leading to their death .
Result of action
As an antibacterial agent, it would be expected to result in the death of bacterial cells .
Biological Activity
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of a pyridine moiety and a thiazole ring further enhances the potential for various interactions with biological targets.
1. Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans . The specific compound under consideration has been evaluated for its inhibitory effects on microbial growth through biochemical screening methods.
Microorganism | Activity (MIC µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | ≤ 25 | |
Escherichia coli | ≤ 50 | |
Candida albicans | ≤ 20 |
2. Anticancer Activity
The triazole scaffold has been associated with anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and induction of apoptosis. The compound's structural features suggest potential activity against cancer cell lines, although specific data on this compound is limited .
3. Enzyme Inhibition
The compound has been investigated as a potential inhibitor of various enzymes. For example, the inhibition of tyrosinase (AbTYR) activity has been highlighted in studies involving related triazole derivatives. The binding affinity and inhibitory concentration were assessed using docking simulations and biochemical assays .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. The presence of specific functional groups in the triazole and thiazole rings appears to influence their pharmacological profiles significantly:
- Pyridine Group : Enhances interaction with enzyme active sites.
- Thiazole Ring : Contributes to antimicrobial activity through increased lipophilicity.
- Sulfanyl Linkage : May enhance binding affinity to biological targets due to its electron-donating properties.
Case Study 1: Antimicrobial Evaluation
A series of triazole derivatives were synthesized and tested against a range of pathogens. Among these, compounds with similar structures to the target compound exhibited promising results against drug-resistant strains, emphasizing the need for further development in this area .
Case Study 2: Anticancer Screening
In vitro studies have demonstrated that triazole-containing compounds can induce apoptosis in various cancer cell lines. The target compound's structural analogs have shown IC50 values in the micromolar range against breast cancer cells .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS2/c1-12-4-6-13(7-5-12)15-10-28-18(22-15)23-16(27)11-29-19-25-24-17(26(19)20)14-3-2-8-21-9-14/h2-10H,11,20H2,1H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIHFJPHABNLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3N)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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